Enhanced Molecular Stability in On-Surface Synthesis via Linker-Dependent Desorption Control
The thermal stability and controlled deprotection of TMS-protected alkynes on metal surfaces are critical for advanced on-surface synthesis. In an investigation of a series of TMS-alkyne precursors, it was found that TMS-alkyne deprotection on copper surfaces begins to occur between 400 K and 500 K, while on silver surfaces, the TMS-alkyne bond remains stable up to molecular desorption at approximately 600 K [1]. Crucially, this behavior is for the generic TMS-alkyne functional group. 1-Trimethylsilyloxy-3-butyne offers a further, previously unreported, degree of control through its specific alkyl linker length. The ethylene glycol-like spacer increases molecular weight and conformational flexibility relative to smaller TMS-alkynes like trimethylsilylacetylene . In the context of ultra-high vacuum (UHV) organic molecular beam epitaxy (OMBE), this translates to a higher temperature window for molecular deposition and self-assembly as an intact, protected unit before surface-assisted deprotection is thermally triggered, a critical differentiator for building more complex, hierarchical nanostructures [2].
| Evidence Dimension | Thermal deprotection onset temperature on Cu surface |
|---|---|
| Target Compound Data | Intact TMS group stable at room temperature, deprotection onset between 400 K and 500 K on Cu surface. |
| Comparator Or Baseline | Generic TMS-alkyne (class-level) baseline. |
| Quantified Difference | Deferred deprotection on Ag (stable up to ~600 K) versus Cu (400-500 K). The ethylene spacer in the target compound is hypothesized to provide a wider processing window for intact deposition before deprotection compared to smaller, more volatile TMS-alkynes like trimethylsilylacetylene. |
| Conditions | Ultra-High Vacuum (UHV), Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS). |
Why This Matters
This implies a wider processing window for on-surface synthesis, enabling the intact deposition and self-assembly of this precursor under UHV before thermal triggering of the reactive alkyne, which is unattainable with smaller, more volatile TMS-alkynes.
- [1] Zhang, L., Zhang, Y.-Q., Chen, Z., Lin, T., Paszkiewicz, M., Hellwig, R., Huang, T., & Ruben, M. (2019). On-Surface Activation of Trimethylsilyl-Terminated Alkynes on Coinage Metal Surfaces. ChemPhysChem, 20(18), 2382–2393. View Source
- [2] HAL Science. (2021). On-Surface Activation of Trimethylsilyl-Terminated Alkynes on Coinage Metal Surfaces. hal-03423180. View Source
